岩藻糖基-N-乙酰葡萄糖胺基天冬酰胺

描述

Fucosyl-N-acetylglucosaminylasparagine, commonly abbreviated as Fuc-GlcNAc-Asn, is a glycan structure found on the surface of many glycoproteins . It is present in many biologically important oligosaccharides, such as human milk oligosaccharides, Lewis carbohydrate antigens, and glycans on cell-surface glycoconjugate receptors .

Synthesis Analysis

The synthesis of Fucosyl-N-acetylglucosaminylasparagine involves the use of GH29A α-L-fucosidases. These enzymes have been successfully used to synthesize fucosyl-N-acetylglucosamine disaccharides at 20 to 58% yields .Molecular Structure Analysis

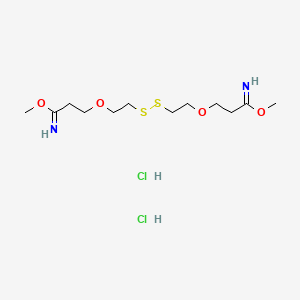

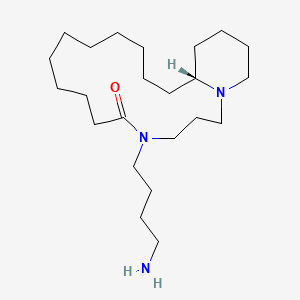

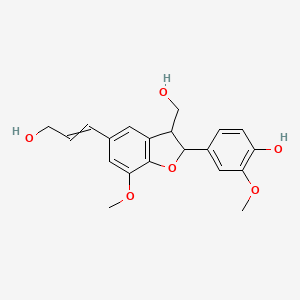

The structure of Fucosyl-N-acetylglucosaminylasparagine consists of fucose, glucosamine, and aspartic acid in molar ratios of approximately 1.0:1.0:1.0 . The fucose is α-linked and in a terminal position .Chemical Reactions Analysis

The chemical reactions involving Fucosyl-N-acetylglucosaminylasparagine are primarily catalyzed by α-L-fucosidases. These enzymes can synthesize a mix of Fuc-α-1,3/1,6-GlcNAc disaccharides using pNPαFuc as a donor and GlcNAc as an acceptor .科学研究应用

在人肿瘤细胞中检测

在神经外胚层来源的人肿瘤细胞膜的糖肽上发现了大量与 N-乙酰葡萄糖胺连接的岩藻糖残基,而在人成纤维细胞的膜糖肽上没有发现。这表明在癌症研究和诊断中具有潜在应用 (Santer 和 Glick,1983 年)。

在人胚胎肺细胞中的作用

一项研究对人胚胎肺细胞中的岩藻糖基化成分进行了表征,该成分在源自人肿瘤的细胞系中显示出降低的水平。这意味着它对于理解癌症中的细胞转化具有重要意义 (Morton、Klinger 和 Steiner,1982 年)。

在 N 连接型糖蛋白代谢中的稳定性

研究表明岩藻糖基-N-乙酰葡萄糖胺基天冬酰胺 (FL4c) 是 N 连接型糖蛋白代谢的稳定终产物。该研究指出,SV40 转化的人胚胎肺细胞中 FL4c 的减少表明正常细胞和转化细胞之间的膜糖蛋白分解代谢存在差异 (Steiner 和 Morton,1984 年)。

岩藻糖增多症的酶替代疗法

对半乳糖基-α-L-岩藻糖苷酶缀合物的研究表明,它们在减少岩藻糖基-N-乙酰葡萄糖胺基天冬酰胺在岩藻糖增多症患者淋巴细胞中积累方面是有效的。这表明在岩藻糖增多症的酶替代疗法中具有潜在应用 (Allen、Ahmed 和 Dicioccio,1990 年)。

生化特性和应用

描述了海参岩藻糖基硫酸软骨素 (FucCS) 的生化特性,重点介绍了其在抗凝、抗炎、抗癌、抗病毒和促血管生成活性以及在血液透析和细胞生长调节等各个领域的潜在应用 (Pomin,2014 年)。

对 N-糖苷键水解的影响

人糖基天冬酰胺酶水解 N-糖苷键的研究表明,连接到天冬酰胺连接的 N-乙酰葡萄糖胺的岩藻糖会阻止 L-天冬酰胺残基进入人糖基天冬酰胺酶的活性位点。这对理解人类岩藻糖基化的机制具有重要意义 (Noronkoski 和 Mononen,1997 年)。

岩藻糖基-N-乙酰葡萄糖胺二糖的合成

对来自脆弱拟杆菌 NCTC9343 的 α-L-岩藻糖苷酶进行了表征,用于合成岩藻糖基-N-乙酰葡萄糖胺二糖。这在生产婴儿配方奶粉、益生元和药品中具有潜在应用 (Liu 等人,2020 年)。

在肝癌细胞中的 miRNA 介导的调控

一项研究表明,microRNA 可以调节岩藻糖基转移酶 8 (FUT8) 的表达,该酶催化 α1,6 连接的岩藻糖转移到 N 连接聚糖中的第一个 N-乙酰葡萄糖胺。这表明 miRNA 在调节肝肿瘤中糖基化机制中起作用 (Bernardi 等人,2013 年)。

安全和危害

未来方向

Fucosyl-N-acetylglucosaminylasparagine has vast potential for infant formulas, prebiotics, and pharmaceutical applications . Future research could focus on understanding the hypoglycemic activity of marine fucosyl-polysaccharides, which is closely related to their structure . Additionally, how L-fucose and serum fucosylation patterns might be used for future clinical diagnostic, prognostic, and therapeutic approaches could be explored .

属性

IUPAC Name |

4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O12/c1-5-11(24)14(27)15(28)18(32-5)31-4-8-12(25)13(26)10(20-6(2)22)16(33-8)21-9(23)3-7(19)17(29)30/h5,7-8,10-16,18,24-28H,3-4,19H2,1-2H3,(H,20,22)(H,21,23)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCFWYDAANZTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)CC(C(=O)O)N)NC(=O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fucosyl-N-acetylglucosaminylasparagine | |

CAS RN |

62203-19-4 | |

| Record name | Fucosyl-N-acetylglucosaminylasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062203194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-(pyrrolidine-2-carbonylamino)propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1196376.png)